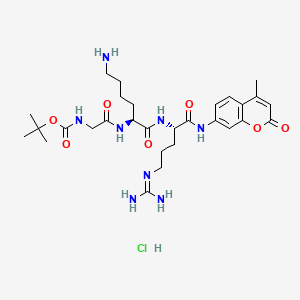

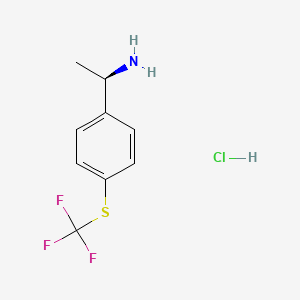

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS RN®: 856645-99-3 . It is manufactured by Angene International Limited and is used for testing and research purposes .

Synthesis Analysis

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials .Chemical Reactions Analysis

The trifluoromethylation of secondary amines using CF3SO2Na is a key reaction in the synthesis of "®-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride" . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .Applications De Recherche Scientifique

Biocatalytic Preparation of Chiral Intermediates

(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride and its derivatives are used in pharmaceutical industries as important intermediates. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is utilized as a pharmaceutical intermediate in the creation of chemokine CCR5 antagonists. An efficient bioprocess involving recombinant E. coli cells was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound. This process demonstrated excellent enantioselectivity and is scalable, indicating its potential for industrial applications (Chen et al., 2019). Similarly, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate in selective tetrodotoxin-sensitive blockers, was synthesized efficiently using a bienzyme cascade system with ATA117 (R-ω-transaminase) and ADH (alcohol dehydrogenase), demonstrating the versatility of these compounds in pharmaceutical synthesis (Lu et al., 2022).

Chemical Synthesis & Catalysis

Synthesis and Catalysis

The compound and its analogs are pivotal in the synthesis and catalysis of various pharmaceuticals. For example, the synthesis of NK(1) receptor antagonist aprepitant involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a series of transformations where (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol played a key role (Brands et al., 2003). In another study, chiral synthons like (R)-1phenyl-N-(pyridine-2-yl)ethylidine)ethanamine were used in the synthesis of nickel(II) complexes, which were then applied in the asymmetric transfer hydrogenation of ketones. This showcases the compound's role in catalysis and the synthesis of complex molecules (Kumah et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBLICFSRIJRR-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.